molecular formula C24H18N4O4 B2800936 2-(3-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one CAS No. 1207027-92-6

2-(3-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one

Katalognummer: B2800936
CAS-Nummer: 1207027-92-6
Molekulargewicht: 426.432
InChI-Schlüssel: UETKUIZFPFHQKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is a useful research compound. Its molecular formula is C24H18N4O4 and its molecular weight is 426.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-(3-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is a novel derivative that combines the phthalazinone and oxadiazole moieties, which are recognized for their diverse biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its potential as an anticancer agent.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the phthalazinone framework followed by the introduction of the oxadiazole ring. The synthetic pathways often utilize various reagents and conditions to optimize yield and purity.

Anticancer Properties

Recent studies have demonstrated that derivatives of phthalazinone and oxadiazole exhibit significant anti-proliferative activity against various cancer cell lines. The compound has shown promising results in inhibiting the growth of liver (HepG2) and breast (MCF-7) cancer cells while sparing normal fibroblasts (WI-38) from cytotoxic effects.

Key Findings:

  • Cell Cycle Arrest: The compound induces cell cycle arrest at the G2/M phase.
  • Apoptosis Induction: It elevates the levels of pro-apoptotic markers such as p53 and caspase-3, leading to increased apoptosis in cancer cells.
  • Mechanistic Insights: Molecular docking studies suggest that this compound interacts with key enzymes involved in cancer progression, including MAPK and Topoisomerase II.

Table 1: Biological Activity Summary

Activity TypeCell LineIC50 (μM)Mechanism of Action
Anti-proliferativeHepG20.5Induction of apoptosis via caspase activation
Anti-proliferativeMCF-70.7Cell cycle arrest at G2/M phase
SelectivityWI-38>10Minimal cytotoxicity to normal cells

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between the compound and target proteins. The results indicate strong binding affinities with Topoisomerase II and MAPK pathways, which are crucial for cancer cell proliferation.

Table 2: Docking Results

Target ProteinBinding Energy (kcal/mol)Number of Hydrogen Bonds
Topoisomerase II-9.53
MAPK-8.72

Case Studies

A series of experiments evaluated the compound's efficacy in vivo using animal models bearing human tumor xenografts. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle solutions.

Case Study Highlights:

  • Model Used: Athymic nude mice with implanted HepG2 tumors.
  • Treatment Regimen: Administered intraperitoneally at doses of 10 mg/kg every other day.
  • Outcome: Tumor growth inhibition was observed after two weeks of treatment, correlating with increased apoptosis markers in tumor tissues.

Eigenschaften

IUPAC Name

2-(3-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O4/c1-30-17-12-10-15(11-13-17)22-25-23(32-27-22)21-19-8-3-4-9-20(19)24(29)28(26-21)16-6-5-7-18(14-16)31-2/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETKUIZFPFHQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.